REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][C:4]([C:7]2[CH:12]=[CH:11][C:10]([C:13]([CH3:16])([CH3:15])[CH3:14])=[CH:9][CH:8]=2)=[N:5][N:6]=1.[C:17](OC1C(Cl)=CC(Cl)=CC=1Cl)(=[O:22])[CH2:18][C:19]([O-])=[O:20]>C1C=CC(C2C=CC=CC=2)=CC=1.C1C=CC(OC2C=CC=CC=2)=CC=1>[C:13]([C:10]1[CH:11]=[CH:12][C:7]([C:4]2[S:3][C:2]3=[N:1][C:17]([OH:22])=[CH:18][C:19](=[O:20])[N:6]3[N:5]=2)=[CH:8][CH:9]=1)([CH3:16])([CH3:15])[CH3:14] |f:2.3|
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Name
|
|
Quantity
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9.3 g
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Type
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reactant
|
Smiles
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NC=1SC(=NN1)C1=CC=C(C=C1)C(C)(C)C
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Name
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2,4,6-trichlorophenyl malonate
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Quantity
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20 g
|
Type
|
reactant
|
Smiles
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C(CC(=O)[O-])(=O)OC1=C(C=C(C=C1Cl)Cl)Cl
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Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
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C1=CC=C(C=C1)C2=CC=CC=C2.C1=CC=C(C=C1)OC2=CC=CC=C2
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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was heated at a temperature of 120° to 130° C. for 2 hours
|
Duration
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2 h
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Type
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TEMPERATURE
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Details
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to cool
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Type
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CUSTOM
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Details
|
the precipitate was separated by filtration
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Type
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WASH
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Details
|
washed successively with isopropanol and diethyl ether
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)C1=NN2C(=NC(=CC2=O)O)S1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |